molecular formula C15H12S B14684709 4-Phenyl-2H-1-benzothiopyran CAS No. 35813-98-0

4-Phenyl-2H-1-benzothiopyran

Cat. No.: B14684709
CAS No.: 35813-98-0
M. Wt: 224.32 g/mol
InChI Key: DFQMEVRTLHZAJE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1-benzothiopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1-benzothiopyran involves its interaction with various molecular targets and pathways. For example, as a calcium channel blocker, it prevents the entry of calcium ions into cells by binding to L-type calcium channels. This reduces intracellular calcium levels, leading to decreased muscle contraction and cardiac contractility . Additionally, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2H-1-benzothiopyran is unique due to its specific combination of a benzene ring fused to a thiopyran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

35813-98-0

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

4-phenyl-2H-thiochromene

InChI

InChI=1S/C15H12S/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-10H,11H2

InChI Key

DFQMEVRTLHZAJE-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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